Cas no 1361702-16-0 (3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol)

3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol Chemical and Physical Properties
Names and Identifiers
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- 3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol
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- Inchi: 1S/C12H7Cl4NO/c13-7-1-6(2-8(14)3-7)12-11(16)9(5-18)10(15)4-17-12/h1-4,18H,5H2
- InChI Key: SJPKAIWKIRODMU-UHFFFAOYSA-N
- SMILES: ClC1=C(CO)C(=CN=C1C1C=C(C=C(C=1)Cl)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 271
- XLogP3: 4.1
- Topological Polar Surface Area: 33.1
3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023024950-500mg |
3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol |
1361702-16-0 | 97% | 500mg |
$1,058.40 | 2022-04-03 | |
Alichem | A023024950-250mg |
3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol |
1361702-16-0 | 97% | 250mg |
$646.00 | 2022-04-03 | |
Alichem | A023024950-1g |
3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol |
1361702-16-0 | 97% | 1g |
$1,663.20 | 2022-04-03 |
3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol Related Literature
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
Additional information on 3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol
Introduction to 3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol (CAS No. 1361702-16-0)
3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1361702-16-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives class, a category known for its broad spectrum of biological activities and pharmacological applications. The structural features of this molecule, particularly its dichlorinated phenyl and pyridine moieties, contribute to its unique chemical properties and potential therapeutic benefits.
The molecular structure of 3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol consists of a central pyridine ring substituted with a hydroxymethyl group at the 4-position and two chlorine atoms at the 3- and 5-positions. Additionally, the pyridine ring is further functionalized with a 3,5-dichlorophenyl group at the 2-position. This specific arrangement of substituents imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for designing novel pharmacological agents.
In recent years, there has been a growing interest in pyridine-based compounds due to their versatility in drug discovery. Pyridine derivatives have been extensively explored for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The dichlorophenyl moiety in 3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol is particularly noteworthy, as it can enhance the binding affinity and selectivity of the compound towards biological targets.
One of the most compelling aspects of this compound is its potential as a lead molecule in the development of new drugs. Researchers have leveraged its structural framework to design analogs with enhanced efficacy and reduced toxicity. The hydroxymethyl group at the 4-position of the pyridine ring provides a site for further chemical modifications, allowing for the creation of diverse derivatives with tailored biological activities.
Recent studies have highlighted the pharmacological significance of 3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol in several therapeutic contexts. For instance, its derivatives have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The dichlorophenyl group has been found to enhance interactions with these targets, leading to potent inhibitory effects. Additionally, modifications to the hydroxymethyl group have resulted in compounds with improved solubility and bioavailability.
The synthesis of 3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of chlorine atoms at specific positions on the phenyl ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve this goal.
The chemical stability of this compound is another critical factor that influences its utility in pharmaceutical applications. Studies have demonstrated that 3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol exhibits good stability under various storage conditions, making it suitable for long-term use in research and development settings. However, its reactivity with certain nucleophiles must be carefully managed to prevent unwanted side reactions.
The biological activity of 3,5-Dichloro-2-(3,5-dichlorophenyl)pyridine-4-methanol has been extensively evaluated through in vitro and in vivo studies. These investigations have revealed several promising properties, including anti-inflammatory effects, antimicrobial activity, and potential neuroprotective benefits. The dichlorophenyl group has been identified as a key determinant of these activities, suggesting that further optimization of this moiety could lead to even more potent therapeutic agents.
In conclusion,3,5-Dichloro-2(3,5-dichlorophenyl)pyridine-4-methanol (CAS No.1361702-16-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable candidate for further research and development. As our understanding of its pharmacological properties continues to grow, this compound holds great promise for contributing to the discovery of novel therapeutic interventions across multiple disease areas.
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